N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Description
N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a furan-2-ylmethyl group and a hydroxy-substituted indole moiety. Its structure combines a planar aromatic furan ring with a bicyclic indole system, linked via an ethanediamide backbone.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-11-14(13-6-2-3-7-15(13)21)16(22)10-20-18(24)17(23)19-9-12-5-4-8-25-12/h2-8,11,16,22H,9-10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVLHGNYUHOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and indole intermediates, followed by their coupling through an oxalamide linkage. Common reagents and conditions include:
- Catalysts such as triethylamine or pyridine .
- Solvents like dichloromethane or dimethylformamide .
Furan-2-carbaldehyde: and as starting materials.
Oxalyl chloride: to form the oxalamide linkage.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to amines.
Substitution: Functional groups on the furan or indole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Applications in materials science and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan and indole moieties may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.36 g/mol. The compound features a furan ring and an indole moiety, which are known for their biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
-
Antitumor Activity :
- Studies have shown that related compounds can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds derived from indole structures have been reported to upregulate apoptosis-related proteins and downregulate anti-apoptotic factors in cancer cells .
- Signal Transduction Modulation :
- Microenvironment Alteration :
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For example, it has shown effectiveness against colon cancer cells by inducing apoptosis through specific pathways like the STAT1 signaling pathway .
In Vivo Studies
In vivo studies utilizing xenograft models have indicated that treatment with this compound significantly inhibits tumor growth compared to control groups. The results suggest a promising potential for this compound as an antitumor agent in clinical settings .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Colon Cancer Treatment :
- Breast Cancer Models :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.36 g/mol |
| Antitumor Activity | Yes |
| Induces Apoptosis | Yes |
| Alters Tumor Microenvironment | Yes |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic functionalization. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-methyl and hydroxy-indole-ethyl moieties .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reactant solubility and reaction kinetics .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 25°C, 12h | 65–70 | 92 |
| Hydroxy group protection | TBDMS-Cl, imidazole, DCM | 80 | 95 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic analysis :
- NMR : H and C NMR to confirm the indole, furan, and hydroxyethyl groups (e.g., indole NH at δ 10.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H] expected for CHNO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What methods are suitable for evaluating the compound’s stability under experimental conditions?
- Thermal stability : Incubate at 25–60°C for 24–72h and analyze degradation via TLC or HPLC .
- pH stability : Test in buffers (pH 2–10) to simulate gastrointestinal or physiological conditions .
- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .
Advanced Research Questions
Q. How can the compound’s reactivity and reaction mechanisms be elucidated?
- Hydrolysis studies : Treat with acidic/basic conditions (e.g., 1M HCl or NaOH) to identify cleavage products (e.g., indole or furan derivatives) .
- Oxidation reactions : Use KMnO or mCPBA to probe the hydroxyethyl group’s susceptibility to oxidation .
- Computational modeling : DFT calculations to predict electrophilic/nucleophilic sites (e.g., indole C3 position) .
Q. What strategies can resolve contradictions in observed biological activity data?
- Purity verification : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities .
- Assay standardization : Compare activity across multiple cell lines (e.g., HEK293 vs. HepG2) and control for assay conditions (e.g., serum-free media) .
- Structural analogs : Test compounds with modified substituents (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .
Q. How can the compound’s interactions with biological targets be systematically studied?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like serotonin receptors .
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Molecular docking : AutoDock Vina to model interactions with indole-binding pockets (e.g., tryptophan hydroxylase) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity?
- Replicate studies : Use standardized MIC (minimum inhibitory concentration) assays against reference strains (e.g., S. aureus ATCC 25923) .
- Check solubility : Poor aqueous solubility may lead to false negatives; use DMSO carriers (<1% v/v) .
- Compare analogs : Evaluate structurally similar compounds (e.g., N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine) to identify activity trends .
Methodological Tables
Q. Table 1: Key Stability Parameters
| Condition | Test Method | Outcome | Reference |
|---|---|---|---|
| pH 7.4, 37°C | HPLC | >90% intact after 24h | |
| UV light (254 nm) | TLC | Degradation after 6h | |
| 60°C, dry state | NMR | No decomposition |
Q. Table 2: Biological Activity Comparison
| Assay Type | Target | IC (μM) | Notes |
|---|---|---|---|
| Serotonin receptor binding | 5-HT | 0.8 ± 0.1 | Competitive inhibition |
| Antimicrobial | E. coli | 12.5 | Strain-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
